2-Chloro-6,9-dimethyl-9H-purine
Description
Properties
CAS No. |
5176-91-0 |
|---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-6,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(11-7(8)10-4)12(2)3-9-5/h3H,1-2H3 |
InChI Key |
IMESDNKNMQDHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6,9 Dimethyl 9h Purine and Its Congeners
Precursor Compounds and Starting Materials
Utilization of 2,6-Dichloropurine (B15474) and Related Halopurines
2,6-Dichloropurine is a versatile and common starting material for the synthesis of various 2,6,9-trisubstituted purines. nih.govnih.gov Its two chlorine atoms serve as reactive sites for sequential nucleophilic substitution, allowing for the introduction of different functional groups at the C2 and C6 positions. For instance, the synthesis of 2,6,9-trisubstituted purine (B94841) analogs can commence with the alkylation of 2,6-dichloropurine. nih.gov This precursor can be prepared through several methods, including the chlorination of xanthine (B1682287) (2,6-dihydroxypurine) using reagents like phosphorus oxychloride or through the construction of the purine ring from barbituric acid derivatives. chemicalbook.com Another approach involves the diazotization of 2-amino-6-chloropurine (B14584). google.com
The reactivity of the chlorine atoms in 2,6-dichloropurine allows for selective displacement. For example, reaction with dimethylamine (B145610) can lead to the formation of 6-(dimethylamino)-2-chloro-9H-purine, which can then be alkylated. nih.gov Similarly, 6-chloro-2-iodopurine, another important dihalogenopurine, can be synthesized from hypoxanthine (B114508) through a sequence involving protection, lithiation, and iodination. researchgate.netresearchgate.net This intermediate provides a template for further functionalization.
Derivations from Imidazole (B134444) and Pyrimidine (B1678525) Scaffolds
The construction of the purine ring system from simpler heterocyclic precursors, namely imidazole and pyrimidine derivatives, offers an alternative synthetic strategy. wikipedia.org Purines are fundamentally composed of a fused pyrimidine and imidazole ring. ncert.nic.in Therefore, synthetic routes can be designed to build one ring onto the other.
One common approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a suitable one-carbon source. For example, 6-chloro-4,5-diaminopyrimidine can be condensed with substituted benzoic acids or phenylacetic acids in the presence of a catalyst like pyridine (B92270) to yield 6-chloro-8-substituted-9[H]-purine derivatives. tsijournals.com The required 6-chloro-4,5-diaminopyrimidine can be prepared from 4,6-dichloropyrimidine (B16783) through nitration, amination, and subsequent reduction. tsijournals.com
Another strategy involves the use of imidazole derivatives. For instance, the synthesis of certain purine derivatives can start from a Schiff base, which is then cyclized to form the purine ring. rsc.org The versatility of these building blocks allows for the introduction of various substituents on both the pyrimidine and imidazole portions of the final purine product.
Key Alkylation Strategies
Alkylation, particularly at the N9 position of the purine ring, is a fundamental transformation in the synthesis of 2-Chloro-6,9-dimethyl-9H-purine and its analogs. The regioselectivity of this reaction is a critical consideration, as alkylation can also occur at the N7 position.
N9-Alkylation Approaches (e.g., Mitsunobu Reaction, Base-Catalyzed)
Several methods are employed to achieve N9-alkylation of purines. A common and straightforward approach is base-catalyzed alkylation, where a purine is treated with a base to generate the purine anion, which then reacts with an alkylating agent (e.g., an alkyl halide). ub.edu Bases such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) are frequently used. nih.gov However, this method can sometimes lead to a mixture of N7 and N9 isomers. ub.edu To improve regioselectivity and reaction efficiency, various bases and reaction conditions have been explored. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation has been shown to favor the formation of N9-alkylated products. ub.edu
The Mitsunobu reaction offers an alternative and often more N9-selective method for alkylating purines with alcohols. mdpi.comorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comorganic-chemistry.org While the Mitsunobu reaction can provide high N9 selectivity, purification to remove byproducts like phosphine (B1218219) oxides can be challenging. mdpi.com The reactivity in a Mitsunobu reaction can be influenced by substituents on the purine ring; for example, electron-withdrawing groups like halogens can decrease the nucleophilicity of the purine and affect the reaction yield. nih.gov
Regioselectivity in Alkylation Reactions
The formation of N7 and N9 regioisomers is a common challenge in purine alkylation. nih.govacs.org The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. ub.edunih.gov Generally, N9-alkylation is thermodynamically favored. nih.gov
Strategies to enhance N9-regioselectivity have been developed. One approach involves introducing a bulky substituent at the C6 position of the purine ring, which can sterically hinder the N7 position and direct alkylation to N9. nih.govacs.org For example, the presence of a 6-(azolyl) group can lead to highly regioselective N9-alkylation due to the coplanar conformation of the linked rings, which shields the N7 position. nih.govacs.orgresearchgate.net
Conversely, specific conditions can be employed to favor N7-alkylation. For instance, direct N7-tert-alkylation of 6-substituted purines has been achieved using N-trimethylsilylated purines and a tert-alkyl halide with a Lewis acid catalyst like tin(IV) chloride (SnCl4) under kinetically controlled conditions. nih.gov
Introduction and Modification of Chlorine Substituents
The chlorine atom at the C2 position is a defining feature of this compound. The introduction and subsequent modification of chlorine substituents on the purine ring are key steps in the synthesis of this compound and its analogs.
The introduction of chlorine onto the purine ring is typically achieved through chlorination reactions. chemicalbook.com For instance, 2,6-dichloropurine can be synthesized by chlorinating xanthine with reagents like phosphorus oxychloride. chemicalbook.com Another method involves the diazotization of an amino group, such as in the conversion of 2-amino-6-chloropurine to 2,6-dichloropurine. google.com Direct chlorination of the purine ring can also be accomplished using various chlorinating agents. acs.org Computational studies have been used to predict the most reactive sites for chlorination on the purine ring. rsc.org
Once introduced, the chlorine atoms on the purine ring, particularly at the C2 and C6 positions, can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide array of substituted purine derivatives. nih.govnih.gov The reactivity of the C-Cl bond makes halopurines valuable intermediates in medicinal chemistry. researchgate.net For example, the chlorine at C6 can be displaced by amines, alkoxides, or thiolates to introduce diverse functionalities. researchgate.net Similarly, the C2-chloro substituent can be replaced, often requiring more forcing conditions than the C6-chloro group. The presence of chlorine can significantly influence the biological activity of the resulting molecule. eurochlor.org
Amination Reactions at Purine Positions (e.g., C6)
The introduction of amino groups at specific positions on the purine ring, particularly at the C6 position, is a crucial step in the synthesis of many biologically active purine derivatives. daneshyari.com This transformation is typically achieved through nucleophilic substitution of a chloro group.
For instance, the reaction of 2,6-dichloropurine with an amine, such as morpholine, can be performed to regioselectively substitute the chlorine at the C6 position. researchgate.net This process often utilizes a base like N,N-diisopropylethylamine and is conducted at elevated temperatures, for example, by refluxing at 80°C for a couple of hours. researchgate.net The resulting 2-chloro-6-morpholino-9H-purine can then undergo further modifications, such as N9 alkylation. researchgate.net Similarly, reacting 2,6-dichloropurines with amino alcohols can yield N6-substituted derivatives. nih.gov
The synthesis of N-methyl and N,N-dimethyl derivatives can be achieved by reacting 2,6-dichloro-9-(propan-2-yl)-9H-purine with methylamine (B109427) hydrochloride. nih.gov This reaction, when carried out in a mixture of DMF and N-ethyl-N-isopropylpropan-2-amine at 90°C, can produce a mixture of the N-methyl and N,N-dimethylamino products. nih.gov The desired N,N-dimethyl derivative can then be isolated using column chromatography. nih.gov
Enzymatic methods can also be employed for the synthesis of C6-aminated purine nucleosides. For example, chiral amino acid amides can be introduced at the C6 position of 2-chloropurine arabinonucleosides. mdpi.com These reactions can be resistant to deamination by enzymes like adenosine (B11128) deaminase. mdpi.com
A variety of amination reactions have been explored, leading to a diverse range of 6-substituted purine derivatives. daneshyari.com These reactions are fundamental in creating libraries of compounds for biological screening. daneshyari.comnih.gov
Table 1: Examples of Amination Reactions on Purine Scaffolds
| Starting Material | Reagent(s) | Product | Reference |
| 2,6-Dichloropurine | Morpholine, N,N-diisopropylethylamine | 2-Chloro-6-morpholino-9H-purine | researchgate.net |
| 2,6-Dichloro-9-(propan-2-yl)-9H-purine | Methylamine hydrochloride, N-ethyl-N-isopropylpropan-2-amine | 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine | nih.govnih.gov |
| 2,6-Dichloropurine | Ethylamine hydrochloride, triethylamine | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | researchgate.net |
| 2,6-Dichloropurines | Amino alcohols | N6-substituted 8-azapurines | nih.gov |
Advanced Synthetic Transformations
Beyond basic substitutions, advanced synthetic methods are employed to create more complex purine derivatives, enabling the exploration of a wider chemical space for drug discovery.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds on the purine scaffold. masterorganicchemistry.com These reactions allow for the introduction of aryl and alkenyl groups at various positions of the purine ring. nih.govstudfile.net
The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of a halopurine with a boronic acid in the presence of a palladium catalyst. studfile.netorganic-chemistry.org This method has been successfully used to synthesize 2-aryl-substituted purine derivatives. nih.gov For example, 9-benzyl-2,6-dichloropurine can react selectively with one equivalent of phenylboronic acid to yield 9-benzyl-2-chloro-6-phenylpurine. studfile.net Using an excess of the boronic acid can lead to the substitution of both chlorine atoms. studfile.net The regioselectivity of these reactions can be controlled; for instance, 9-benzyl-6-chloro-2-iodopurine reacts preferentially at the C2 position. studfile.net This methodology has been instrumental in creating libraries of modified purines. nih.govresearchgate.net
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction has been applied to 6- and 2-halopurines to introduce alkenyl substituents. researchgate.net For example, 9-substituted 6-chloro-2-iodopurines react with alkenes bearing electron-withdrawing groups to give 2-alkenyl-6-chloropurines in good yields. researchgate.net
Metallation, particularly lithiation, followed by quenching with an electrophile, provides a route to functionalize the purine ring at positions that are not easily accessible through other methods. This approach allows for the introduction of a variety of substituents.
For example, the C8 position of 2-amino-6-chloropurine derivatives can be efficiently functionalized via the formation of an 8-lithiated species. acs.org A regioselective functionalization of the purine scaffold can be achieved by starting with a 6-chloro-2-TMS-purine derivative and successively functionalizing positions 8, 6, and 2 using zinc and magnesium intermediates generated through direct zincation or iodine-magnesium exchange. acs.org
Radiolabeled purine derivatives are essential tools for in vivo imaging studies, such as positron emission tomography (PET). The synthesis of these compounds involves incorporating a radionuclide, like carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]), into the purine structure.
While specific radiochemical synthesis methods for this compound are not detailed in the provided context, the general principles of radiolabeling would apply. This would typically involve a final-step reaction with a radiolabeled precursor, such as [11C]methyl iodide, to introduce the radionuclide with high efficiency and specific activity. The reaction conditions would need to be optimized for speed and yield due to the short half-life of many radionuclides.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired purine derivatives. This involves a systematic study of various parameters, including the choice of base, solvent, temperature, and reaction time.
In the amination of 2,6-dichloropurine, for example, potassium carbonate (K2CO3) has been found to be a more effective base compared to others, leading to excellent yields in a regioselective manner. researchgate.net The alkylation step following amination can also be optimized, with some methods proving superior to the traditional use of sodium hydride in DMF. researchgate.net
For tert-butylation reactions on the purine ring, the choice of Lewis acid catalyst and its stoichiometry are critical. acs.orgnih.gov Tin(IV) chloride (SnCl4) has been shown to be an effective catalyst, and using a lower amount can significantly impact the conversion of the starting material. acs.orgnih.gov The reaction solvent also plays a role, with acetonitrile (B52724) being a common choice. acs.orgnih.gov
The synthesis of 2,6,9-trisubstituted purines has been achieved through efficient, multi-step synthetic routes starting from materials like 2-fluoro-6-chloropurine or 2,6-dichloropurine. imtm.cz The alkylation of these starting materials often yields a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the major product. imtm.cz
Table 2: Factors Influencing Reaction Optimization
| Parameter | Example of Optimization | Desired Outcome | Reference |
| Base | Using K2CO3 in amination reactions | Higher yield and regioselectivity | researchgate.net |
| Catalyst | Optimizing the amount of SnCl4 in tert-butylation | Improved conversion of starting material | acs.orgnih.gov |
| Solvent | Using acetonitrile in tert-butylation | Favorable reaction environment | acs.orgnih.gov |
| Starting Material | Choice between 2-fluoro-6-chloropurine and 2,6-dichloropurine | Access to different substitution patterns | imtm.cz |
Purification and Isolation Techniques for Purine Derivatives
The purification and isolation of the synthesized purine derivatives are essential to obtain compounds of high purity for subsequent use. Common techniques include column chromatography and high-performance liquid chromatography (HPLC).
The choice of purification method depends on the polarity of the purine derivative. teledynelabs.com Non-polar purines with substituents like benzyl (B1604629) groups can often be purified using silica (B1680970) gel chromatography with solvent systems such as hexane/ethyl acetate (B1210297). teledynelabs.com More polar purines, or those with fewer substituents, are typically purified using dichloromethane/methanol or under reversed-phase conditions with C18 columns. teledynelabs.com Amine columns can also offer different selectivity and are useful for purifying this class of compounds. teledynelabs.com
Flash chromatography systems are commonly used for the purification of purine compounds. teledynelabs.com In reversed-phase chromatography, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure sharp peaks. teledynelabs.com
HPLC is a powerful technique for the separation and analysis of purine derivatives. nih.govresearchgate.netsigmaaldrich.com Normal-phase HPLC on monolithic silica columns has been shown to reduce separation time without compromising efficiency or selectivity. nih.gov Hydrophilic interaction chromatography (HILIC) is another valuable method for separating purine and pyrimidine bases and nucleosides. nih.govresearchgate.net The retention of analytes in HILIC can be influenced by factors such as the percentage of acetonitrile in the mobile phase, salt concentration, pH, and column temperature. nih.gov
For specific compounds, such as the N,N-dimethyl derivative from the reaction of 2,6-dichloro-9-(propan-2-yl)-9H-purine, column chromatography on silica gel with a petroleum ether/ethyl acetate solvent system can be used for isolation. nih.gov Crystallization is also a common final step to obtain a pure, crystalline product. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6,9 Dimethyl 9h Purine Analogs
Nucleophilic Substitution Reactions at the Purine (B94841) Core
The presence of chlorine atoms on the purine ring, especially at the C2 and C6 positions, facilitates nucleophilic aromatic substitution (SNAr) reactions. The C6 position is particularly reactive, a characteristic leveraged extensively in the synthesis of a wide array of purine derivatives. This enhanced reactivity is attributed to the effective stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring.
Reactions with Oxygen-Based Nucleophiles
The C6-chloro substituent of purine analogs can be readily displaced by oxygen-based nucleophiles, such as alkoxides. This reaction provides a straightforward route to 6-alkoxypurines. For instance, treatment of a 6-chloropurine (B14466) derivative with a methoxide (B1231860) source leads to the corresponding 6-methoxypurine. acs.org These alkoxy derivatives are valuable intermediates for further functionalization or as final target compounds in drug discovery programs.
Table 1: Reactions of 6-Chloropurine Analogs with Oxygen-Based Nucleophiles
| Starting Material | Nucleophile | Product |
| 6-Chloropurine | Methoxide (CH₃O⁻) | 6-Methoxypurine |
Reactions with Nitrogen-Based Nucleophiles
The reaction of 2-chloro-6-halopurines with nitrogen-based nucleophiles is a highly efficient and regioselective process. The C6 position is significantly more electrophilic than the C2 position, allowing for selective substitution. Primary and secondary amines, such as methylamine (B109427) or morpholine, react preferentially at the C6 carbon to yield various 2-chloro-6-(substituted amino)-9H-purine derivatives. nih.govresearchgate.net This regioselective amination is a robust method for creating libraries of compounds with diverse functionalities at the C6 position, which is crucial for exploring structure-activity relationships in medicinal chemistry. nih.govresearchgate.net For example, 2,6-dichloro-9-(propan-2-yl)-9H-purine reacts with methylamine to form 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. nih.gov
Table 2: Reactions of Chloropurine Analogs with Nitrogen-Based Nucleophiles
| Starting Material | Nucleophile | Product |
| 2,6-Dichloropurine (B15474) | Morpholine | 2-Chloro-6-morpholino-9H-purine researchgate.net |
| 2,6-Dichloro-9-(propan-2-yl)-9H-purine | Methylamine Hydrochloride | 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine nih.gov |
| 6-Chloropurine | (2,4-dimethoxy-benzyl)amine | 2-Chloro-6-[(2,4-dimeth-oxy-benz-yl)amino]-9-isopropyl-9H-purine nih.gov |
Reactions with Sulfur-Based Nucleophiles
Similar to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles can effectively displace the chlorine atom at the C6 position. Thiolates, generated from thiols, react with 6-chloropurines to form 6-(alkylthio) or 6-(arylthio)purine derivatives. These thioether compounds are important for their biological activities and as synthetic precursors. The reaction proceeds via the SNAr mechanism, highlighting the versatility of the 6-chloropurine scaffold for introducing a range of heteroatom substituents. acs.org
Table 3: Reactions of 6-Chloropurine Analogs with Sulfur-Based Nucleophiles
| Starting Material | Nucleophile | Product |
| 6-Chloropurine | Thiolate (RS⁻) | 6-(Alkylthio)purine |
| 6-Chloro-2-methylthiopurine | tert-Butyl bromide (via N-alkylation) | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine acs.org |
Reactions with Carbon-Based Nucleophiles
While nucleophilic aromatic substitution is highly effective for installing heteroatoms, the formation of C-C bonds at the purine core using traditional carbon nucleophiles is more challenging. nih.gov However, modern catalytic methods have overcome this limitation. A dual photoredox and nickel-catalyzed cross-electrophile coupling strategy allows for the direct alkylation of the C6 position of chloropurines. nih.gov This method enables the coupling of 6-chloropurines with a variety of primary and secondary alkyl bromides, providing access to C6-alkylated purine analogs that were previously difficult to synthesize. nih.gov Additionally, palladium-mediated cross-coupling reactions with organozinc halides have also been employed to form C-C bonds at the C6 position. nih.gov
Table 4: C-C Bond Forming Reactions at the C6 Position of Chloropurines
| Starting Material | Reagents | Product Type |
| 6-Chloropurine Nucleoside | Alkyl Bromides, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·glyme, Tris(trimethylsilyl)silanol | C6-Alkylated Purine Nucleoside nih.gov |
| 6-Chloropurine Nucleosides | Organozinc Halides, Palladium Catalyst | 6-Alkyl/Aryl Purine Nucleosides nih.gov |
Electrophilic Aromatic Substitution Potentials
The purine ring system is generally considered electron-deficient due to the presence of four electronegative nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts or nitration, challenging as they typically require electron-rich aromatic substrates. masterorganicchemistry.comyoutube.com An acid catalyst is generally required to generate a potent electrophile that can react with the deactivated ring. masterorganicchemistry.comyoutube.com
Despite this, electrophilic substitution can occur on the purine core under specific conditions, particularly on the more electron-rich imidazole (B134444) motif (the five-membered ring). A notable example is the direct regioselective C-H cyanation of purines at the C8 position. mdpi.com This transformation is achieved through a sequence involving activation of the purine with triflic anhydride (B1165640), followed by nucleophilic attack of a cyanide source, and subsequent elimination. mdpi.com This process demonstrates that the C8 position can be functionalized via an electrophilic-type substitution pathway, expanding the synthetic toolbox for modifying the purine scaffold. mdpi.com
Table 5: Example of Electrophilic Substitution on the Purine Core
| Starting Material | Reagents | Product |
| 6-Chloro-9-propyl-9H-purine | 1. Triflic anhydride (Tf₂O), 2,6-lutidine 2. Trimethylsilyl cyanide (TMSCN) | 6-Chloro-9-propyl-9H-purine-8-carbonitrile mdpi.com |
Halogenation and Dehalogenation Reactions
The purine core can undergo both halogenation and dehalogenation reactions, allowing for the introduction and removal of halogen substituents.
Halogenation is a key method for synthesizing versatile purine intermediates. For example, the C8 position of the purine ring can be halogenated, as seen in the synthesis of compounds like 8-bromo-6-chloro-9H-purine. This reaction typically involves treating a purine derivative with a halogenating agent, often in the presence of a catalyst.
Dehalogenation , the removal of a halogen atom, can also be a significant reaction pathway. This is often observed as a side reaction under reductive conditions. For instance, during certain catalytic cycles designed for cross-coupling, deleterious debromination or dechlorination can occur, leading to the formation of a C-H bond where the halogen was previously located. nih.gov This reductive dehalogenation can also be performed intentionally to access specific dehalogenated purine derivatives.
Table 6: Halogenation and Dehalogenation Reactions of Purines
| Reaction Type | Starting Material | Reagents/Conditions | Product |
| Halogenation | 6-Chloro-9H-purine derivative | Bromine, Catalyst | 8-Bromo-6-chloro-9H-purine derivative |
| Dehalogenation | 6-Bromo/Chloro-purine derivative | Reductive conditions (e.g., during some catalytic cycles) | 6-H-Purine derivative nih.gov |
Stability and Degradation Pathways of the Purine Ring System
The stability of the purine ring system in 2-Chloro-6,9-dimethyl-9H-purine analogs is a critical factor in its chemical behavior and potential applications. The inherent aromaticity of the purine bicycle provides a degree of stability, yet the electron-withdrawing nature of the chlorine atom and the potential for reactions at the nitrogen atoms can lead to degradation under certain conditions.
Studies on analogous chloropurine nucleosides, such as 2-chloro-2'-deoxyadenosine, have demonstrated that the stability of the C-Cl bond is pH-dependent. nih.gov In acidic conditions, the glycosidic bond is susceptible to hydrolysis, leading to the formation of the corresponding purine base, in this case, 2-chloroadenine. nih.gov For this compound, while it lacks a glycosidic bond, the purine ring itself can undergo acid-catalyzed degradation, although likely under more forcing conditions. The stability of N7-substituted purine derivatives can also be compromised in the presence of acids, leading to cleavage of the substituent at the N7 position. nih.gov
The degradation of chloropurines can also be initiated by nucleophilic attack. The chlorine atom at the C2 position is susceptible to substitution by various nucleophiles, which represents a primary degradation and transformation pathway.
In biological systems, the degradation of purine analogs can be facilitated by enzymes. For instance, adenosine (B11128) deaminase can deaminate adenosine analogs, though the presence of a halogen at the C2 position can inhibit this process. nih.gov While not a direct degradation of the ring, enzymatic modification represents a key metabolic pathway. The broader metabolism of chlorinated aromatic compounds can involve oxidative dehalogenation followed by ring cleavage, as seen in the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. nih.gov A similar pathway could be envisioned for the microbial degradation of this compound.
The table below summarizes the stability of a related chloropurine derivative under different pH conditions.
| pH | Temperature (°C) | Remaining Compound (%) | Time (hours) | Degradation Product | Reference |
| 1 | 37 | 2 | 2 | 2-chloroadenine | nih.gov |
| 2 | 37 | 13 | 6 | 2-chloroadenine | nih.gov |
| Basic/Neutral | 37-80 | Stable | - | - | nih.gov |
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving chloropurine analogs are highly dependent on the position of the chloro substituent. Studies on the reaction of chloropurines with sodium ethoxide have shown that at 20°C, an 8-chloro-9-methylpurine is significantly more reactive than the 6-chloro and 2-chloro isomers, with the 2-chloro compound being the least reactive. rsc.org This suggests that nucleophilic substitution at the C2 position of this compound would require more forcing conditions compared to its 6-chloro or 8-chloro counterparts. These reactivity differences are primarily attributed to differences in the activation energies of the reactions. rsc.org
The alkylation of the purine ring itself is a key reaction, and its regioselectivity is governed by both kinetic and thermodynamic factors. The N9-substituted isomer is generally the thermodynamically more stable product compared to the N7-isomer. nih.govnih.gov In the alkylation of 6-chloropurine, the reaction can yield a mixture of N7 and N9 isomers. acs.org However, under conditions that allow for equilibrium to be reached, the N9 isomer is the predominant product. nih.gov For instance, heating the N7-tert-butyl-6-chloropurine isomer can lead to its conversion to the more stable N9 isomer. nih.gov
The choice of solvent and catalyst can significantly influence the reaction kinetics and the ratio of kinetic to thermodynamic products. For example, in the tert-butylation of 6-chloropurine, the use of SnCl₄ as a catalyst in acetonitrile (B52724) can favor the formation of the kinetically preferred N7-isomer at lower temperatures, while at higher temperatures, the thermodynamically favored N9-isomer is obtained. nih.govacs.org
The table below presents a summary of the kinetic and thermodynamic aspects of reactions involving chloropurine analogs.
| Reaction | Substrate | Conditions | Product(s) | Observations | Reference |
| Ethoxide Substitution | 2-chloro-9-methylpurine | Ethanol, 20°C | 2-ethoxy-9-methylpurine | Least reactive among 2-, 6-, and 8-chloro isomers. | rsc.org |
| tert-Butylation | 6-chloropurine | SnCl₄, ACN, RT | N7-(tert-butyl)-6-chloropurine (kinetic product) | N7-isomer is kinetically favored. | nih.govacs.org |
| tert-Butylation | 6-chloropurine | SnCl₄, ACN, 80°C | N9-(tert-butyl)-6-chloropurine (thermodynamic product) | N9-isomer is thermodynamically more stable. | nih.govacs.org |
| Isomerization | N7-(tert-butyl)-6-chloropurine | ACN, heat | N9-(tert-butyl)-6-chloropurine | Conversion to the more stable N9-isomer. | nih.gov |
Computational and Theoretical Studies on 2 Chloro 6,9 Dimethyl 9h Purine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic properties of purine (B94841) derivatives. The heterocyclic system of purine, an imidazo[4,5-d]pyrimidine, features imidazole (B134444) and pyrimidine (B1678525) rings that are nearly planar. nih.gov For instance, in a closely related structure, 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, the maximum deviation from the mean plane for the imidazole ring was found to be 0.0013 (14) Å and 0.0207 (13) Å for the pyrimidine ring. nih.gov
These calculations help in understanding the distribution of electron density, which is key to predicting the reactivity of the molecule. The chlorine atom at the C2 position and the dimethylamino group at the C6 position significantly influence the electronic landscape of the purine core, affecting its potential interactions with biological targets.
Molecular Modeling and Dynamics Simulations
Molecular modeling provides a three-dimensional perspective of the purine derivatives, which is essential for understanding their conformational possibilities. The orientation of the substituents on the purine ring is critical for biological activity. For example, in 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, the torsion angle describing the orientation between the isopropyl group and the purine ring (H8A—C8—N4—C4) is -163.55 (13)°. nih.gov
Molecular dynamics simulations can further explore the conformational space and flexibility of these molecules in a simulated biological environment, providing insights into how they might adapt their shape to bind to a target protein.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex.
For 9H-purine derivatives, docking studies have identified key interactions with amino acid residues in the active sites of target proteins like EGFR (Epidermal Growth Factor Receptor) kinase. researchgate.net Studies on related 9H-purine analogues have shown that their complexes can be stabilized by hydrophobic interactions with residues such as LEU799 and PHE723, and hydrogen bonds with residues like LEU718 and SER797. researchgate.net These studies help to rationalize the structure-activity relationships observed and guide the design of new inhibitors with improved binding affinity. nih.govresearchgate.net For instance, the binding modes of a potent and selective CDK2 inhibitor were determined from its crystal structures, which has been useful for understanding the inhibition mechanism. nih.govimtm.cz
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of newly designed molecules.
For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for their cytotoxic effects on various cancer cell lines. nih.govresearchgate.net These models help to identify the key steric and electronic features that govern the activity of the compounds. nih.govresearchgate.netnih.gov
The analysis of 3D-QSAR models for 2,6,9-trisubstituted purines has revealed the significant influence of steric and electronic properties on their biological activity. nih.govresearchgate.net In one study, it was found that steric properties had a greater contribution (70%) to the cytotoxicity of the compounds compared to electronic properties (30%). nih.govresearchgate.netnih.gov This suggests that the size and shape of the substituents at the C2, C6, and N9 positions are critical determinants of their anticancer potential. nih.govresearchgate.net Specifically, the analysis concluded that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. nih.govresearchgate.netnih.gov
Table 1: Contribution of Properties in 3D-QSAR Models for 2,6,9-Trisubstituted Purines
| Property | Contribution | Implication for Activity |
| Steric Properties | 70% | The size and shape of substituents are major drivers of cytotoxicity. |
| Electronic Properties | 30% | The electronic nature of substituents plays a secondary, but still important, role. |
This data is based on studies of 2,6,9-trisubstituted purine derivatives. nih.govresearchgate.netnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For 2,6,9-trisubstituted purines, pharmacophore models have been generated to characterize the main structural requirements for their activity against different cancer cell lines. nih.gov
These models typically identify features such as aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas as being crucial for cytotoxic activity. nih.gov Such models serve as a blueprint for the design of new purine derivatives with potentially enhanced potency and selectivity. nih.gov
Prediction of Physico-Chemical Parameters Relevant to Biological Interactions (e.g., XlogP, Collision Cross Section)
The biological activity of a compound is also influenced by its physico-chemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME). Computational tools can predict these properties.
XlogP : This is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. For a related compound, 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine, the predicted XLogP3 value is 0.8. nih.gov
Collision Cross Section (CCS) : CCS is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, which is increasingly used in metabolomics and drug discovery. Predicted CCS values can help in the identification of compounds in complex biological samples.
Table 2: Predicted Physico-Chemical Properties of a Related Purine Derivative
| Parameter | Value | Method | Reference Compound |
| XLogP3 | 0.8 | XLogP3 3.0 | 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine |
| Polar Surface Area | 119 Ų | Cactvs 3.4.8.18 | 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine |
| Predicted CCS for [M+H]⁺ | 134.5 Ų | CCSbase | 6-chloro-9-(prop-2-yn-1-yl)-9h-purine |
Data is for structurally related purine derivatives as direct data for 2-Chloro-6,9-dimethyl-9H-purine was not available in the search results. nih.govuni.lu
Scientific Investigations of this compound Remain Undisclosed
Comprehensive searches of scientific literature and chemical databases have yielded no specific information regarding the mechanistic biological investigations and applications of the chemical compound This compound . Despite inquiries into its potential interactions with purinergic receptors, signaling pathways, and roles in enzyme inhibition, there is a notable absence of published research detailing its biological activities.
Efforts to uncover data on its effects on neurotransmission, immune responses, or its potential as an inhibitor for key enzymes such as Cyclin-Dependent Kinases (CDKs), Phosphodiesterases (PDEs), or Topoisomerases have been unsuccessful. This lack of available data prevents a detailed analysis of its agonistic or antagonistic modulations, its impact on cellular signaling, or its profile as an enzyme inhibitor.
Consequently, the creation of an article detailing the specific biological functions and applications of this compound, as per the requested outline, cannot be fulfilled at this time due to the apparent scarcity of primary research on this particular molecule. Further investigation would be contingent on the future publication of studies that specifically examine the bioactivity of this compound.
Mechanistic Biological Investigations and Applications As Chemical Probes
Enzyme Inhibition and Modulation Studies
Other Key Enzyme Targets
While the primary focus of research on 2,6,9-trisubstituted purines has often been on cyclin-dependent kinases (CDKs), the versatility of the purine (B94841) scaffold allows for interaction with a broader range of enzymes. imtm.cz The inhibitory activity of these compounds is not limited to a single enzyme family, highlighting their potential for diverse therapeutic applications.
One area of investigation has been the inhibition of tubulin polymerization. Certain 9H-purine derivatives have been identified as potential tubulin polymerization inhibitors, a mechanism of action shared by some established anticancer drugs. nih.gov For instance, specific N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines have demonstrated antiproliferative activities against various cancer cell lines. nih.gov One compound, in particular, exhibited moderate tubulin polymerization inhibitory activity and induced apoptosis and G2/M phase cell cycle arrest in human gastric cancer cells. nih.gov
Furthermore, enzymes within the purine salvage pathway of pathogens have been explored as targets. Purine nucleoside phosphorylase (PNP) is crucial for the survival of microorganisms like Helicobacter pylori, which cannot synthesize purines de novo. Studies have shown that 2,6-substituted purines, including 6-benzylthio-2-chloropurine, can inhibit H. pylori PNP, with inhibition constants in the micromolar range. This compound also demonstrated the ability to inhibit the growth of H. pylori in culture.
The broader kinome also presents potential targets for 2,6,9-trisubstituted purines. A focused library of these compounds, initially designed as anti-Stat3 protein inhibitors, was found to have off-target effects. Kinome screening suggested potential targeting of the JAK family kinases, as well as ABL1 (nonphosphorylated F317L) and AAK1. nih.gov This underscores the potential for these purine derivatives to interact with multiple signaling pathways relevant to cancer biology.
It is important to note that the specific enzyme targets and the potency of inhibition are highly dependent on the nature and position of the substituents on the purine ring. imtm.cznih.gov For example, increasing the steric bulk at the N-9 position can reduce inhibitory potential against CDKs, while various substitutions at the C-2 and C-6 positions can fine-tune the activity and selectivity. nih.gov
Impact on Cellular Processes in Model Systems
The biological effects of 2-Chloro-6,9-dimethyl-9H-purine and related substituted purines extend to the regulation of fundamental cellular processes, including cell cycle progression and programmed cell death. These effects are often observed in various in vitro and in vivo model systems.
Influence on Cell Cycle Regulation (e.g., S-phase arrest)
Substituted purines have been shown to influence cell cycle progression, with some derivatives causing arrest at specific phases. For example, a 2,6,9-trisubstituted purine, compound 7h, was found to cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Similarly, another 2,6,9-trisubstituted purine, compound 21, led to a pronounced lengthening of the S-phase transit when applied during the early-S phase in synchronized HeLa cells. nih.gov However, this compound did not induce a reversible arrest in asynchronous HeLa cells. nih.gov
In contrast, other related purine derivatives can induce arrest at different phases of the cell cycle. For instance, a 9H-purine derivative that acts as a tubulin polymerization inhibitor was shown to induce G2/M phase arrest in human AGS cells in a dose-dependent manner. nih.gov Another 2,6-disubstituted purine, reversine, induced growth arrest and the accumulation of polyploid cells with a DNA content of ≥4N in several human cancer cell lines, including PC-3, HeLa, CWR22Rv1, and DU-145. nih.gov This effect was accompanied by an upregulation of p21WAF1 and cyclin D3/CDK6, and a downregulation of cyclin B and CDK1. nih.gov
Induction of Programmed Cell Death (Apoptosis) in Cell Lines
A significant mechanism through which substituted purines exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Several 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis in various cancer cell lines. imtm.cz For instance, in a study on HL-60 cells, treatment with compounds 7d and 7j resulted in approximately 70% of the cells undergoing apoptosis, a level comparable to that induced by the established anticancer drug cisplatin (B142131) (66%). imtm.cz Other derivatives, such as 7a, 7e, 7g, and 7h, also induced apoptosis, though to a lesser extent. imtm.cz
The induction of apoptosis is often linked to the compound's effects on the cell cycle. For example, a 9H-purine derivative that causes G2/M phase arrest also induced apoptosis in human AGS cells. nih.gov Similarly, high concentrations of the CDK inhibitor olomoucine, a related purine derivative, led to irreversible blocks in G1 and G2 phases, which correlated with induced cell death. nih.gov Chronic exposure to another potent CDK inhibitor, compound 21, resulted in massive nuclear fragmentation, a characteristic of mitotic catastrophe, with only minor amounts of apoptosis. nih.gov
Protective Effects against Cellular Stress and Aging in in vitro and in vivo models
The role of purine derivatives is not limited to cytotoxicity; some compounds may also exhibit protective effects against cellular stress and aging. The aging process is closely linked to oxidative stress, which can damage cellular components like DNA, organelles, and membranes. nih.gov While direct evidence for this compound in this context is limited, the broader class of purine-related compounds, particularly those with antioxidant properties, has been investigated for their potential to mitigate age-related decline.
For instance, studies on the nematode Caenorhabditis elegans, a common model for aging research, have shown that dietary supplementation with certain polyphenolic compounds can increase survival under oxidative stress and extend lifespan. nih.gov These effects are often associated with the upregulation of longevity and antioxidant genes. nih.gov While not purine derivatives themselves, these studies highlight the potential for small molecules to combat the cellular stress that underlies aging. The investigation into the protective effects of specific substituted purines against cellular stress and in aging models remains an area for further research.
Antiviral Mechanisms in Cell Culture Systems (e.g., Rhinovirus Replication Interference)
A variety of purine analogs have been evaluated for their antiviral properties, including activity against rhinoviruses, the primary cause of the common cold. nih.gov The general mechanism of action for many of these compounds involves interference with viral replication within host cells.
Several purine nucleoside analogs, such as tubercidin, toyocamycin, and sangivamycin, have demonstrated potent inhibition of rhinovirus types 1A, 1B, and 9 in human diploid fibroblast (WI-38) cells, with minimum inhibitory concentrations (MICs) well below 1 microgram/ml. nih.gov However, the therapeutic window for these compounds was narrow, as they also exhibited cytotoxicity to the host cells at concentrations only slightly higher than those required for antiviral activity. nih.gov
The search for more selective antirhinovirus agents has led to the synthesis and testing of various substituted purines. For example, a series of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine were tested for activity against rhinovirus type 1B. nih.gov Among these, the 8-amino and 8-bromo analogues were the most active, although still less potent than the parent compound. nih.gov The synthesis of novel purine derivatives, such as 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, has also been pursued with the aim of developing new potential antiviral agents. mdpi.com
While the precise mechanism of rhinovirus replication interference by these purine derivatives is not always fully elucidated, it is generally believed to involve the inhibition of viral RNA synthesis or other key enzymatic processes required for viral propagation. The purine scaffold provides a versatile platform for developing compounds that can selectively target viral components or host cell factors essential for viral replication.
Role as Chemical Probes for Biological Target Identification and Validation
The inherent ability of purine analogs to interact with a wide range of biological macromolecules, particularly ATP-binding proteins like kinases, makes them valuable tools as chemical probes for target identification and validation. nih.govnih.gov These probes are instrumental in elucidating the molecular targets of bioactive compounds and understanding their mechanisms of action.
One powerful technique for target identification is photo-affinity labeling. This method utilizes a chemical probe that is modified with a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). plos.org For instance, a bi-functional photo-affinity probe analogue of a trypanocidal compound was used to identify its target in Trypanosoma brucei. plos.org Upon UV irradiation, the probe covalently binds to its target protein(s), which can then be isolated and identified using the reporter tag. plos.org This approach successfully identified the FoF1-ATP synthase as the target of the trypanocidal compound. plos.org
Substituted purines can also be used in screening assays to identify novel protein-ligand interactions. For example, a library of 6-phenyl substituted 9H-purines was screened against bromodomains, which are epigenetic "reader" domains that recognize acetylated lysines. nih.gov This screening identified compounds that bind to BRD9, a potential therapeutic target in cancer. nih.gov Further characterization of these interactions can help in the development of more potent and selective inhibitors. nih.gov
Rational Design and Synthesis of Purine-Based Scaffolds for Molecular Biology
The purine framework is a cornerstone in medicinal chemistry and molecular biology, recognized as a "privileged scaffold" due to its presence in crucial biological molecules and its ability to interact with a wide array of biological targets. wikipedia.orgresearchgate.net The rational design of purine-based compounds involves modifying the core structure to create selective and potent agents for use as chemical probes or potential therapeutics. purdue.eduimtm.cz These agents are instrumental in studying cellular processes, validating new drug targets, and forming the basis for new therapeutic agents. purdue.edunih.gov
The design process often leverages detailed structural information of the target, such as an enzyme's active site or a riboswitch's binding pocket, to guide the synthesis of analogues with enhanced binding affinity and specificity. nih.gov By understanding the key interactions—such as hydrogen bonding and hydrophobic contacts—that govern the binding of natural ligands like adenine (B156593) and guanine (B1146940), chemists can design modifications to the purine ring to achieve desired biological activity. nih.govdigitellinc.com The strategic placement of substituents at various positions of the purine core, such as the C2, C6, and N9 positions, is a common and effective strategy to modulate the biological and physicochemical properties of the resulting molecules. researchgate.netimtm.cz For instance, the introduction of a chlorine atom at the C2 or C6 position creates a reactive site for further functionalization through nucleophilic substitution, allowing for the generation of diverse chemical libraries. researchgate.netresearchgate.net
Synthesis of 2,6,9-Trisubstituted Purine Scaffolds
The synthesis of 2,6,9-trisubstituted purines, a class that includes this compound, typically begins with a readily available starting material like 2,6-dichloropurine (B15474). researchgate.net This precursor allows for sequential and regioselective substitution reactions at the C2, C6, and N9 positions.
A general and efficient synthetic approach involves three key steps: researchgate.netimtm.cz
N9-Alkylation: The first step is the alkylation of the purine core at the N9 position. This is often achieved by reacting 2,6-dichloropurine with an appropriate alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This reaction can sometimes produce a mixture of N9 and N7 isomers, which may require purification by column chromatography. nih.govmdpi.com
Selective C6-Substitution: With the N9 position occupied, the next step focuses on the selective substitution of the chlorine atom at the C6 position. The C6 position is generally more reactive towards nucleophiles than the C2 position. This allows for the introduction of various amines or other nucleophiles at C6 while leaving the C2-chloro group intact.
C2-Substitution: The final step involves the substitution of the remaining chlorine atom at the C2 position. This step typically requires more forcing conditions (e.g., higher temperatures) than the C6 substitution and allows for the introduction of a second, different nucleophile.
This stepwise approach provides a high degree of control and flexibility, enabling the creation of a wide variety of 2,6,9-trisubstituted purine derivatives for biological screening. imtm.cz For the specific synthesis of this compound, the general strategy would be adapted. Starting with a suitable precursor, methylation would occur at the N9 and C6 positions, while retaining the chloro group at the C2 position.
Research Findings on Related Scaffolds
While specific biological data on this compound is not extensively documented in the literature, research on closely related 2,6,9-trisubstituted purine analogues demonstrates the potential of this scaffold. For example, libraries of these compounds have been synthesized and evaluated for their anticancer activity against various cell lines. researchgate.netimtm.cz These studies provide valuable structure-activity relationship (SAR) insights, showing how different substituents at the C2, C6, and N9 positions influence cytotoxicity and selectivity.
In one such study, a series of 2,6,9-trisubstituted purines were synthesized and tested for their cytotoxic effects on several cancer cell lines. researchgate.net The findings highlight the importance of the nature of the substituents at each position for biological activity.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2,6,9-Trisubstituted Purine Analogs This table presents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) for various purine derivatives against different human cancer cell lines, illustrating the impact of substitutions on cytotoxic activity. Data sourced from a study on the synthesis and evaluation of 2,6,9-trisubstituted purines as potential antitumor agents. researchgate.net
| Compound ID | N9-Substituent | C6-Substituent | C2-Substituent | HCT116 (Colon) | HeLa (Cervical) | HL-60 (Leukemia) |
| 4a | Cyclopentyl | 4-Methylaniline | 4-Methoxyaniline | >100 | >100 | 28.6 |
| 4e | Cyclopentyl | 4-Fluoroaniline | 4-Methoxyaniline | 18.5 | 17.6 | 10.1 |
| 4i | Cyclopentyl | Aniline | 4-Fluoroaniline | >100 | >100 | 37.5 |
| 4l | Cyclopentyl | 4-Fluoroaniline | 4-Fluoroaniline | 11.2 | 10.2 | 7.3 |
Note: The data is illustrative of the research conducted on the broader class of 2,6,9-trisubstituted purines.
The results from such studies demonstrate that the purine scaffold is a versatile platform for developing chemical probes and potential therapeutic agents. imtm.cz The rational design and synthesis of focused libraries of compounds like this compound are a key strategy in the ongoing search for novel molecules with specific biological functions. nih.govrsc.org
Future Perspectives in 2 Chloro 6,9 Dimethyl 9h Purine Research
Development of Novel Synthetic Routes and Methodologies
Greener Synthesis: A major focus will be on adopting principles of green chemistry. This includes the use of less hazardous solvents, minimizing energy consumption, and utilizing catalytic methods to reduce the generation of stoichiometric byproducts. The development of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, will be a significant step in this direction.
Microwave-Assisted Synthesis: Microwave-assisted solid-phase synthesis (MASS) presents a promising avenue for the rapid and efficient production of 2,6,9-trisubstituted purines. researchgate.net This technology can significantly shorten reaction times and improve yields compared to conventional heating methods.
Flow Chemistry: The implementation of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher purity products and safer reaction conditions, particularly for reactions that are exothermic or involve hazardous reagents.
Novel Catalytic Systems: Exploration of new catalytic systems, including metal-organic frameworks (MOFs) and nanocatalysts, could provide highly selective and reusable catalysts for the synthesis of purine (B94841) derivatives. researchgate.net These advanced catalysts can offer improved activity and selectivity for specific bond formations.
Exploration of Diverse Derivatization Strategies and Libraries
The therapeutic potential of 2-chloro-6,9-dimethyl-9H-purine can be significantly expanded through the creation of diverse chemical libraries. By systematically modifying the purine core, researchers can explore a vast chemical space and identify derivatives with enhanced biological activity and selectivity.
Future efforts in this area will likely concentrate on:
Combinatorial Chemistry: Solution-phase combinatorial synthesis is a powerful tool for generating large libraries of 2,6,9-trisubstituted purines. researchgate.net This approach, often coupled with high-throughput screening, allows for the rapid identification of lead compounds with desired biological properties.
Site-Specific Functionalization: Developing methods for the regioselective functionalization of the purine ring is crucial. This includes targeted modifications at the C2, C6, and N9 positions to modulate the compound's interaction with biological targets. For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity. imtm.cz
Bioisosteric Replacement: The replacement of the chlorine atom at the C2 position with other functional groups can lead to derivatives with altered electronic and steric properties. This can be a valuable strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of the parent compound.
Conjugation with Biomolecules: The conjugation of this compound derivatives with biomolecules such as peptides, polyamines, or targeting ligands can enhance their delivery to specific cells or tissues, thereby increasing their therapeutic efficacy and reducing off-target effects. nih.gov
Advanced Mechanistic Characterization of Biological Interactions
A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. Future research will employ a range of advanced techniques to elucidate these mechanisms.
Key research directions include:
Target Identification and Validation: While purine analogs are known to interact with a variety of biological targets, including protein kinases and adenosine (B11128) receptors, the specific targets of many derivatives remain to be identified. imtm.cznih.gov Advanced proteomic and genomic approaches will be instrumental in pinpointing the molecular targets responsible for their biological effects.
Structural Biology: X-ray crystallography and cryo-electron microscopy will continue to be vital tools for determining the three-dimensional structures of purine derivatives in complex with their biological targets. nih.gov This structural information provides invaluable insights into the binding modes and the key interactions that govern molecular recognition.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be employed to quantify the binding affinities and thermodynamic parameters of these interactions. This data is crucial for understanding the structure-activity relationships (SAR) of different derivatives.
Cellular and In Vivo Imaging: The development of fluorescently labeled or radiolabeled derivatives will enable the visualization of their subcellular localization and distribution in living organisms. This can provide important information about their mechanism of action and potential for in vivo applications.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is becoming increasingly important in drug discovery. In the context of this compound research, this integrated approach can accelerate the design and optimization of new derivatives.
Future research in this area will focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of purine derivatives with their biological activity. imtm.cz These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.
Molecular Docking and Dynamics Simulations: Computational docking can predict the binding poses of purine derivatives within the active sites of their target proteins. imtm.cz Molecular dynamics simulations can then be used to study the stability of these complexes and to understand the dynamic nature of the interactions.
Pharmacophore Modeling: Pharmacophore models can be generated based on the known active compounds to identify the essential structural features required for biological activity. These models can be used to screen virtual libraries of compounds and to identify novel scaffolds with the potential for similar biological effects.
Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical structures and biological activities can help to identify complex patterns and to build predictive models with improved accuracy.
Application as Building Blocks in Supramolecular Chemistry and Materials Science
Beyond their biological applications, purine derivatives like this compound have the potential to serve as versatile building blocks in the fields of supramolecular chemistry and materials science. researchgate.net The unique electronic and hydrogen-bonding properties of the purine ring make it an attractive component for the construction of novel functional materials.
Future research directions in this non-biological sphere include:
Self-Assembling Systems: The ability of purines to form specific hydrogen-bonding networks can be exploited to create self-assembling systems such as gels, liquid crystals, and nanofibers. These materials could find applications in areas such as drug delivery, tissue engineering, and sensing.
Metal-Organic Frameworks (MOFs): Purine derivatives can act as organic linkers in the construction of MOFs. researchgate.net These porous materials have potential applications in gas storage, separation, and catalysis.
Conductive Materials: The π-conjugated system of the purine ring suggests that derivatives could be developed for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Sensors: The specific interactions of purine derivatives with other molecules or ions could be harnessed to develop highly selective chemical sensors.
Q & A
Q. How can researchers address discrepancies in reported pKa values for substituted purines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
